N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports a one-pot synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, highlighting an environmentally friendly and efficient method. These methods could potentially be adapted for the synthesis of "N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their biological activity. Paper provides an X-ray analysis of 2-pyrrolidone-N-acetamide, revealing a planar structure of the 2-pyrrolidone ring and amide group. Paper combines XRD, FT-IR, and NMR spectroscopies with DFT calculations to investigate the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide. These studies suggest that the molecular structure of "N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide" could be analyzed using similar techniques to determine its conformation and stability.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is explored in several papers. Paper discusses the aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its decomposition pathways. Paper examines the chemical activity and charge transfer properties of an acetamide molecule, which could be relevant for understanding the reactivity of "N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and reactivity. Paper focuses on the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides, while paper assesses the cytotoxic activity of a novel acetamide compound against cancer cell lines. These studies indicate that the properties of "N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide" could be evaluated through biological assays and computational methods to predict its potential applications.
Scientific Research Applications
1. Synthesis and Pharmacological Activities of Azo Dye Derivatives
- Summary of Application: Azo dye derivatives incorporating heterocyclic scaffolds, such as pyrrole, have shown improved bioactive properties. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Methods of Application: The synthesis of these derivatives involves the incorporation of the heterocyclic moiety into the azo dye scaffold .
- Results or Outcomes: The introduction of heterocyclic moieties has been found to enhance the biological and pharmacological properties of these derivatives .
2. Pyrrole: A Resourceful Small Molecule in Key Medicinal Hetero-aromatics
- Summary of Application: Pyrrole is a biologically active scaffold that possesses a diverse range of activities. It is found in many natural products and marketed drugs .
- Methods of Application: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results or Outcomes: Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
3. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .
- Results or Outcomes: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties .
4. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions .
- Results or Outcomes: Indole derivatives have shown promising results in various biological applications .
5. Insecticidal Activities of Diphenyl-1H-Pyrazole Derivatives
- Summary of Application: Diphenyl-1H-pyrazole derivatives with cyano substituent have been found to have insecticidal activities .
- Methods of Application: These compounds are synthesized and then tested for their insecticidal activities .
- Results or Outcomes: These compounds have shown promising results as potential insecticides .
properties
IUPAC Name |
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-10-8(7(5)3-9)11-6(2)12/h4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQCDYQERPCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377627 | |
Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
CAS RN |
88366-10-3 | |
Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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